1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine is a useful research compound. Its molecular formula is C16H19NO4S2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.07555043 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiovascular Research
One significant application is in the development of cardiovascular drugs. Research by Carosati et al. (2009) on a closely related compound, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, highlights its role as a blocker of cardiovascular L-type calcium channels. The study investigated the stereoselective behavior of this compound, demonstrating its potential in developing drugs targeting cardiovascular conditions by modulating calcium channels. This insight into stereoselectivity and binding properties at the molecular level is crucial for the design of more effective and selective cardiovascular therapeutics (Carosati et al., 2009).
Materials Science
In materials science, the focus has been on developing new materials with specific electronic or photovoltaic properties. For instance, Jayapal et al. (2018) reported on dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands for potential use in dye-sensitized solar cells (DSSCs). The study underscores the synthesis and photovoltaic studies of these complexes, which show moderate power conversion efficiency. Although not directly mentioning 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, the research on related sulfone and pyridinyl-based structures provides a foundational understanding of how similar compounds could be tailored for enhanced performance in solar energy applications (Jayapal et al., 2018).
Synthetic Chemistry
In synthetic chemistry, the compound's utility is evident in the synthesis of complex molecules. Research into the development of novel synthetic pathways often leverages the unique chemical properties of sulfone-containing compounds. For example, the work by Smolobochkin et al. (2017) demonstrates the acid-catalyzed reaction of a similar compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, with phenols to form new 1-(arylsulfonyl)pyrrolidines. This method signifies a straightforward approach to synthesizing pyrrolidine-1-sulfonylarene derivatives, showcasing the compound's versatility in facilitating chemical transformations (Smolobochkin et al., 2017).
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-20-12-7-8-14(21-2)16(11-12)23(18,19)17-9-3-5-13(17)15-6-4-10-22-15/h4,6-8,10-11,13H,3,5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWECAMADJUGBRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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